molecular formula C8H6Cl3NO B11973410 2,2-dichloro-N-(4-chlorophenyl)acetamide CAS No. 7403-40-9

2,2-dichloro-N-(4-chlorophenyl)acetamide

Katalognummer: B11973410
CAS-Nummer: 7403-40-9
Molekulargewicht: 238.5 g/mol
InChI-Schlüssel: PZDAVLWZYYLGOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloro-N-(4-chlorophenyl)acetamide is a chemical compound with the molecular formula C8H6Cl3NO and a molecular weight of 238.502 g/mol . It is known for its unique structure, which includes two chlorine atoms attached to the acetamide group and a 4-chlorophenyl group. This compound is used in various scientific research applications and has significant industrial relevance.

Vorbereitungsmethoden

The synthesis of 2,2-dichloro-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2,2-Dichloro-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,2-Dichloro-N-(4-chlorophenyl)acetamide is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 2,2-dichloro-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2,2-Dichloro-N-(4-chlorophenyl)acetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

7403-40-9

Molekularformel

C8H6Cl3NO

Molekulargewicht

238.5 g/mol

IUPAC-Name

2,2-dichloro-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C8H6Cl3NO/c9-5-1-3-6(4-2-5)12-8(13)7(10)11/h1-4,7H,(H,12,13)

InChI-Schlüssel

PZDAVLWZYYLGOR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)C(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.